molecular formula C8H11N7S B14412665 N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine CAS No. 82982-67-0

N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine

Cat. No.: B14412665
CAS No.: 82982-67-0
M. Wt: 237.29 g/mol
InChI Key: KGDHJKWWYPFQAO-UHFFFAOYSA-N
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Description

N’'-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine is a complex organic compound that features a unique structure combining an imidazole ring, a thiazole ring, and a guanidine group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’'-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

N’'-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’'-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other guanidine derivatives and imidazole-thiazole hybrids. Examples are:

Uniqueness

What sets N’'-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

82982-67-0

Molecular Formula

C8H11N7S

Molecular Weight

237.29 g/mol

IUPAC Name

2-[4-[2-(methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C8H11N7S/c1-11-7-12-2-4(13-7)5-3-16-8(14-5)15-6(9)10/h2-3H,1H3,(H2,11,12,13)(H4,9,10,14,15)

InChI Key

KGDHJKWWYPFQAO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N1)C2=CSC(=N2)N=C(N)N

Origin of Product

United States

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